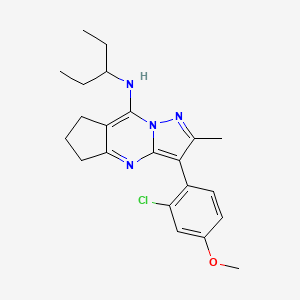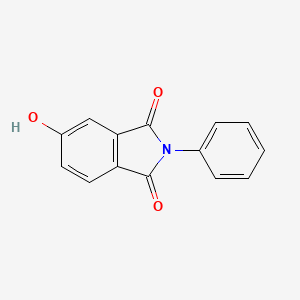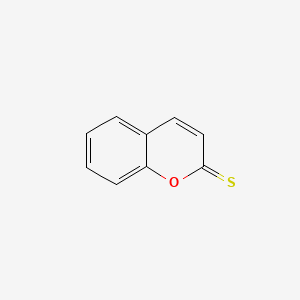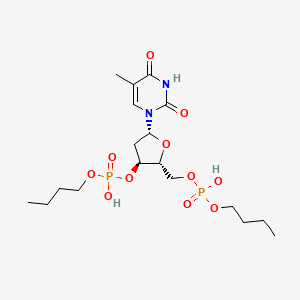
5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-
Übersicht
Beschreibung
ONO-2333MS is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is an orally active corticotropin-releasing factor receptor 1 antagonist. This compound has been primarily investigated for its potential therapeutic effects in treating major depressive disorder and other stress-related conditions .
Vorbereitungsmethoden
The synthetic route for ONO-2333MS involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods for ONO-2333MS would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
ONO-2333MS unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufig verwendete Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufig verwendete Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Häufig verwendete Reagenzien sind Halogene, Säuren und Basen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von ONO-2333MS zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung des Verhaltens von Corticotropin-Releasing-Faktor-Rezeptor-Antagonisten und deren Interaktionen mit anderen Molekülen.
Biologie: Es wird in der Forschung verwendet, um die Rolle des Corticotropin-Releasing-Faktor-Rezeptors 1 in stressbedingten biologischen Prozessen und sein Potenzial als therapeutisches Ziel zu verstehen.
Medizin: Klinische Studien haben seine Wirksamkeit bei der Behandlung von Major Depression und anderen stressbedingten Erkrankungen untersucht. .
Industrie: ONO-2333MS könnte potenziell zu einem pharmazeutischen Produkt für die Behandlung stressbedingter Störungen entwickelt werden, vorbehaltlich weiterer Forschung und behördlicher Zulassung
5. Wirkmechanismus
ONO-2333MS übt seine Wirkungen aus, indem es den Corticotropin-Releasing-Faktor-Rezeptor 1 antagonisiert. Dieser Rezeptor ist an der Stressreaktion des Körpers beteiligt und ist an verschiedenen stressbedingten Störungen beteiligt. Durch die Blockierung des Rezeptors reduziert ONO-2333MS die Aktivität des Corticotropin-Releasing-Faktors und lindert so stressbedingte Symptome. Die beteiligten molekularen Ziele und Pfade umfassen die Hypothalamus-Hypophysen-Nebennierenrinden-Achse und verschiedene Neurotransmittersysteme .
Wirkmechanismus
ONO-2333MS exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the body’s stress response and is implicated in various stress-related disorders. By blocking the receptor, ONO-2333MS reduces the activity of the corticotropin-releasing factor, thereby alleviating stress-related symptoms. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal axis and various neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
ONO-2333MS ist einzigartig unter den Corticotropin-Releasing-Faktor-Rezeptor-Antagonisten aufgrund seiner spezifischen chemischen Struktur und pharmakokinetischen Eigenschaften. Ähnliche Verbindungen umfassen:
Pexacerfont: Ein weiterer Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1 mit ähnlichem therapeutischem Potenzial.
Verucerfont: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
R121919: Ein weiterer Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1, der für ähnliche Anwendungen untersucht wurde
Diese Verbindungen verfolgen das gemeinsame Ziel, den Corticotropin-Releasing-Faktor-Rezeptor 1 zu bekämpfen, um stressbedingte Symptome zu lindern, aber sie unterscheiden sich in ihren chemischen Strukturen, Pharmakokinetik und klinischen Ergebnissen .
Eigenschaften
CAS-Nummer |
441060-02-2 |
|---|---|
Molekularformel |
C22H27ClN4O |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
10-(2-chloro-4-methoxyphenyl)-11-methyl-N-pentan-3-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C22H27ClN4O/c1-5-14(6-2)24-21-17-8-7-9-19(17)25-22-20(13(3)26-27(21)22)16-11-10-15(28-4)12-18(16)23/h10-12,14,24H,5-9H2,1-4H3 |
InChI-Schlüssel |
LDIOUQIXNSSOGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC1=C2CCCC2=NC3=C(C(=NN31)C)C4=C(C=C(C=C4)OC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)



